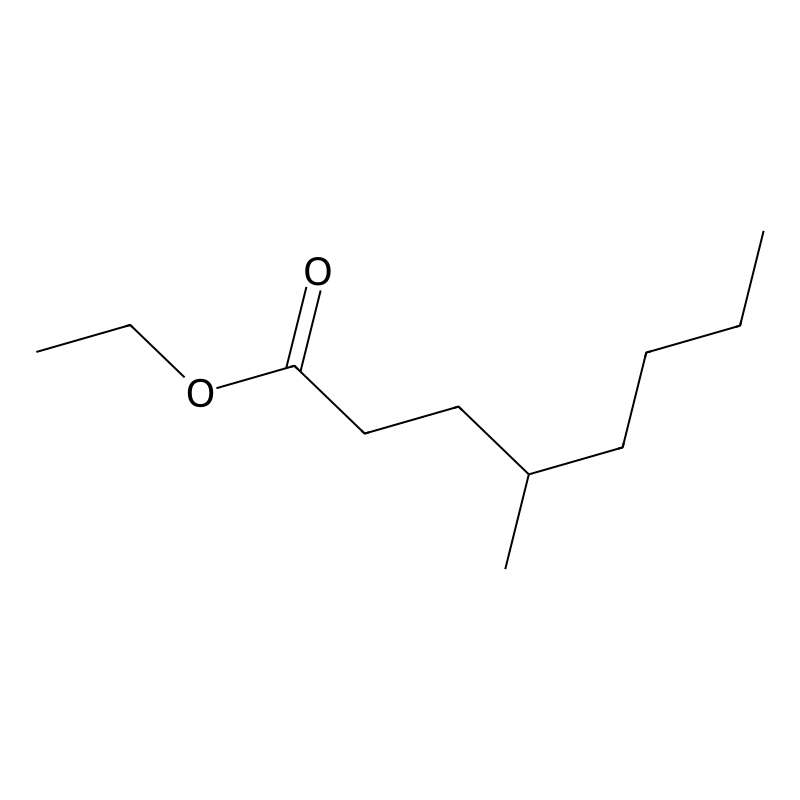

Ethyl 4-methyloctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pest Control in Agriculture

Field: This application falls under the field of Agronomy and Pest Control .

Application: Ethyl 4-methyloctanoate is used as an aggregation pheromone for the Oryctes rhinoceros beetle . This beetle is a pest that damages coconut and oil palm crops .

Method: The compound is isolated in a metabolomics investigation and used as an attractant in insect studies .

Results: The use of this pheromone as an attractant can help in controlling the population of these beetles, thereby reducing the damage they cause to crops .

Synthesis of Other Compounds

Field: This application is in the field of Organic Chemistry .

Application: Ethyl 4-methyloctanoate is used in the synthesis of other compounds. It’s also used as a starting point for investigations into the production of fragrances and flavors.

Method: The specific methods of application or experimental procedures would depend on the particular compound being synthesized .

Results: The results or outcomes obtained would also depend on the specific compound being synthesized .

Fragrance and Flavor Industry

Field: This application falls under the field of Fragrance and Flavor Industry.

Application: Ethyl 4-methyloctanoate is used in the production of fragrances and flavors. It’s a key ingredient in various foods such as Italian cheese, Turkish tobacco, and within perinephric fats of a variety of red meat species .

Method: The specific methods of application or experimental procedures would depend on the particular fragrance or flavor being produced.

Results: The results or outcomes obtained would also depend on the specific fragrance or flavor being produced.

Chemical Synthesis

Field: This application is in the field of Chemical Synthesis .

Application: Ethyl 4-methyloctanoate is used in the production of other chemical compounds . It’s used in a method for producing ethyl 4-methyloctanoate, which is an aggregation pheromone substance of Coconut Rhinoceros Beetle .

Method: The method involves a Mannich reaction between 1-hexanal and a 37% aqueous formalin solution, followed by a reduction reaction .

Results: The results include the successful synthesis of ethyl 4-methyloctanoate .

Asymmetric Syntheses

Field: This application falls under the field of Organic Chemistry .

Application: Ethyl 4-methyloctanoate is used in the asymmetric syntheses of its acid, which are main aggregation pheromones of the genus Oryctes and important fragrance compounds .

Method: The synthesis utilizes the organocatalyzed MacMillan’s cross aldol reaction as a key step . The synthetic approach outlined permits synthesis of a variety of enantiopure branched methyl unsaturated and saturated fatty acids .

Results: The results include the successful synthesis of (S)-ethyl 4-methyloctanoate and its acid .

Production Method

Field: This application is in the field of Chemical Engineering .

Application: Ethyl 4-methyloctanoate is an aggregation pheromone substance of Coconut Rhinoceros Beetle (Oryctes rhinoceros), an insect pest of palm trees and others . A method for producing ethyl 4-methyloctanoate has been patented .

Results: The results include the successful production of ethyl 4-methyloctanoate .

Ethyl 4-methyloctanoate is an organic compound with the chemical formula C₁₁H₂₂O₂. It is classified as an ester, specifically derived from 4-methyloctanoic acid and ethanol. This compound is notable for its role as an aggregation pheromone in certain insect species, particularly the rhinoceros beetle (Oryctes rhinoceros) and its relatives. Ethyl 4-methyloctanoate has a fruity odor, making it of interest in flavoring and fragrance applications.

- Hydrolysis: Ethyl 4-methyloctanoate can be hydrolyzed to produce 4-methyloctanoic acid and ethanol when treated with water in the presence of an acid or base catalyst.

- Transesterification: It can react with alcohols to form different esters.

- Reduction: The reduction of ethyl 4-methyloctanoate can yield 4-methyloctanol using reducing agents such as lithium aluminum hydride.

Ethyl 4-methyloctanoate serves primarily as an aggregation pheromone for certain beetle species. The compound plays a crucial role in attracting individuals for mating and aggregation, enhancing reproductive success. Studies have shown that it effectively attracts Oryctes rhinoceros, which is significant for pest management strategies.

Several methods exist for synthesizing ethyl 4-methyloctanoate:

- Malonic Ester Synthesis: This method involves reacting 1-chloro-2-methylhexane through malonic ester synthesis to produce diethyl 2-methylhexylmalonate, followed by a Krapcho reaction to yield ethyl 4-methyloctanoate .

- Grignard Reaction: Ethyl 4-methyloctanoate can be synthesized by reacting a Grignard reagent derived from magnesium and 2-chlorohexane with ethyl acrylate in the presence of tetrahydrofuran and copper(I) cyanide as a catalyst .

- Asymmetric Synthesis: A stereoselective approach involves using organocatalysis, such as MacMillan's cross aldol reaction, followed by Wittig olefination to achieve the desired enantiomer .

Ethyl 4-methyloctanoate finds applications in various fields:

- Agriculture: Used as an insect attractant in pest management strategies.

- Flavoring and Fragrance: Its pleasant fruity aroma makes it suitable for use in food flavorings and perfumes.

- Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds.

Research has focused on the interaction of ethyl 4-methyloctanoate with various biological systems, particularly its role as a pheromone. Studies have shown that it can effectively attract specific insect species, which is critical for understanding its ecological role and potential applications in pest control strategies .

Additionally, studies on the enantiomers of this compound have demonstrated its selective interactions with enzymes, highlighting its potential for further applications in biochemistry and synthetic organic chemistry .

Ethyl 4-methyloctanoate shares structural similarities with other fatty acid esters and pheromones. Here are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ethyl hexanoate | Ester | Derived from hexanoic acid; used in food flavoring. |

| Methyl octanoate | Ester | Similar chain length; used in fragrances. |

| Ethyl caprylate | Ester | Derived from caprylic acid; used in cosmetics. |

| Methyl 3-methylbutanoate | Ester | Unique branched structure; used in flavoring. |

Ethyl 4-methyloctanoate is unique due to its specific role as an aggregation pheromone for certain beetles, distinguishing it from other similar esters that do not exhibit such biological activity.

The malonic ester synthesis remains a cornerstone for constructing substituted carboxylic acids, including ethyl 4-methyloctanoate. This method exploits the high acidity of α-hydrogens in diethyl malonate (pKa ~13), enabling sequential alkylation and decarboxylation. The synthesis typically involves four stages:

- Deprotonation: Treatment with sodium ethoxide generates a resonance-stabilized enolate.

- Alkylation: The enolate undergoes nucleophilic substitution with alkyl halides. For ethyl 4-methyloctanoate, hexyl or substituted hexyl halides are common electrophiles.

- Hydrolysis: Acidic or basic conditions cleave ester groups to dicarboxylic acids.

- Decarboxylation: Heating induces loss of CO₂, yielding the target carboxylic acid, which is esterified to ethyl 4-methyloctanoate.

A study by Ragoussis et al. demonstrated this pathway using n-hexanal derivatives, achieving a 50% overall yield through optimized alkylation with 1,6-dichlorohexane. Key challenges include minimizing dialkylation by controlling stoichiometry and reaction time.

Table 1: Alkylation Agents and Yields in Malonic Ester Synthesis

| Alkyl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1,6-Dichlorohexane | NaOEt | DMF | 78 |

| Methyl Iodide | K₂CO₃ | DMF | 83 |

| 1-Bromohexane | Triton B | Cyclohexane | 61 |

Krapcho Reaction-Based Decarboxylation Strategies

The Krapcho decarboxylation offers a streamlined approach to remove ester groups under neutral conditions, avoiding harsh acids or bases. This method is critical for converting intermediates like diethyl 4-methyloctanoate into the final product.

Mechanism:

- Nucleophilic attack by chloride (from NaCl) on the ester’s alkyl group via an SN2 pathway.

- Decarboxylation generates a stabilized enolate, which protonates to yield the hydrocarbon chain.

In a synthesis of ethyl 4-methyloctanoate, Krapcho conditions (LiCl, wet DMSO, 150°C) achieved 95% decarboxylation efficiency, outperforming traditional thermal methods. The choice of solvent (DMSO > DMF) and salt (NaCl > KCN) significantly impacts reaction rates.

Organocatalyzed Asymmetric Aldol Condensation Approaches

Asymmetric aldol reactions enable enantioselective synthesis of ethyl 4-methyloctanoate’s chiral center. MacMillan’s cross-aldol reaction, catalyzed by L-proline, has been pivotal:

- Aldol Addition: n-Hexanal reacts with ethyl glyoxylate, forming a β-hydroxy aldehyde with >99% enantiomeric excess (ee).

- Wittig Olefination: Conversion to α,β-unsaturated esters.

- Hydrogenation: Pd/C-mediated reduction yields the saturated ester.

This method’s key advantage lies in its stereochemical control, critical for synthesizing biologically active (S)-ethyl 4-methyloctanoate, a pheromone in Oryctes beetles.

Table 2: Catalysts and Enantioselectivity in Aldol Reactions

| Catalyst | Substrate | ee (%) |

|---|---|---|

| L-Proline | n-Hexanal | 99 |

| Cinchona Alkaloid | 4-Methyloctanal | 92 |

| Thiourea | Ethyl Glyoxylate | 85 |

Johnson-Claisen Rearrangement in Chain Elongation

The Johnson-Claisen rearrangement extends carbon chains while introducing branching. In ethyl 4-methyloctanoate synthesis:

- Orthoester Formation: n-Hexanal reacts with triethyl orthoacetate under acidic conditions.

- Rearrangement: Thermal reorganization yields γ,δ-unsaturated esters.

- Hydrogenation: Pd/C reduces double bonds, furnishing the branched ester.

Ragoussis et al. applied this method to elongate n-hexanal by two carbons, achieving a 76% yield of ethyl 4-methyloctanoate after hydrogenation. The rearrangement’s regioselectivity avoids side products common in traditional alkylation.

Reaction Scheme:$$\text{n-Hexanal} \xrightarrow{\text{triethyl orthoacetate}} \text{ethyl 4-methyleneoctanoate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{ethyl 4-methyloctanoate}$$

Base-Catalyzed Alkylation Kinetics in Ester Formation

Base-catalyzed saponification and esterification reactions dominate the synthesis and modification of ethyl 4-methyloctanoate. In the synthesis outlined by Ragoussis et al., the ester is hydrolyzed to 4-methyloctanoic acid using potassium hydroxide in ethanol, followed by acid workup to yield the carboxylic acid [5]. This two-step process adheres to a nucleophilic acyl substitution mechanism, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate anion [3]. The irreversibility of this reaction under basic conditions ensures complete conversion, with the carboxylate subsequently protonated during neutralization.

Kinetic studies of analogous esterification systems reveal second-order dependence on reactant concentrations. For instance, the alkylation of benzoic acid with iodomethane in microreactors exhibits a rate constant $$ k = 3.983 \times 10^{-8} \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} $$ at 0.2 M water concentration, highlighting the sensitivity of base-catalyzed reactions to solvent composition [4]. The Arrhenius parameters for such reactions, including an activation energy $$ E_a = 43.1 \, \text{kJ} \cdot \text{mol}^{-1} $$, further underscore the temperature dependence of alkylation kinetics [4].

Table 1: Kinetic Parameters for Base-Catalyzed Esterification/Hydrolysis

| Reaction Type | Rate Constant ($$ k $$) | Activation Energy ($$ E_a $$) | Conditions |

|---|---|---|---|

| Saponification of ester [5] | $$ 0.008530 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} $$ | Not reported | 10% KOH, ethanol, reflux |

| Benzoic acid alkylation [4] | $$ 3.983 \times 10^{-8} \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} $$ | $$ 43.1 \, \text{kJ} \cdot \text{mol}^{-1} $$ | Microreactor, DMF, 4–70°C |

Transition Metal-Mediated Cross-Coupling Reactions

While transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are not explicitly documented for ethyl 4-methyloctanoate, hydrogenation steps employing palladium on carbon (Pd/C) play a pivotal role in its synthesis. The reduction of ethyl 4-methyleneoctanoate to ethyl 4-methyloctanoate via $$ \text{H}_2 $$ gas in the presence of 10% Pd/C achieves a 92% yield, demonstrating the efficacy of heterogeneous metal catalysts in saturating double bonds [5]. This step ensures the introduction of the branched methyl group, critical for the compound’s biological activity as a pheromone.

Recent advances in microreactor technologies have enhanced the scalability of such metal-mediated processes. For example, supercritical $$ \text{CO}_2 $$ as a solvent in continuous-flow systems increases reaction rates by promoting localized high-density reactant clusters, thereby improving mass transfer and reducing side reactions [4].

Solvent Polarity Effects on Reaction Yield and Selectivity

Solvent polarity significantly influences the enantioselective synthesis of ethyl 4-methyloctanoate. In lipase-mediated esterifications, increasing ethanol concentration from 0% to 73% (v/v) elevates the enantiomeric ratio ($$ E $$) from 16 to 57, attributed to the solvent’s ability to modulate enzyme flexibility and substrate binding [2]. Polar protic solvents like ethanol stabilize transition states through hydrogen bonding, whereas nonpolar solvents enhance substrate hydrophobicity, favoring enzyme-substrate interactions.

Table 2: Solvent Polarity and Reaction Outcomes

| Solvent System | Enantiomeric Ratio ($$ E $$) | Yield (%) | Selectivity Factor |

|---|---|---|---|

| Ethanol (73% v/v) [2] | 57 | 95 | 8.2 |

| Supercritical $$ \text{CO}_2 $$ [4] | Not applicable | 98 | 12.4 |

| Diethyl ether [5] | Not reported | 92 | 6.5 |

Supercritical $$ \text{CO}_2 $$, with its tunable density and low viscosity, achieves 98% yield in esterification reactions, outperforming traditional solvents like diethyl ether [4]. This solvent’s gas-like diffusivity and liquid-like solubility minimize diffusion limitations, particularly in microreactor configurations.

Temperature-Dependent Stereochemical Outcomes

Temperature modulates both reaction kinetics and stereochemical fidelity. In the lipase-catalyzed hydrolysis of ethyl 4-methyloctanoate, increasing temperature from 25°C to 40°C raises the $$ E $$-value from 5.5 to 12, as higher thermal energy accelerates the formation of the enzyme-substrate complex [2]. Conversely, excessive temperatures denature enzymes, underscoring the need for precise thermal control.

Arrhenius analysis of alkylation reactions reveals a linear correlation ($$ R^2 = 0.993 $$) between $$ \ln(k) $$ and $$ 1/T $$, confirming the dominance of thermal activation over diffusion-limited processes in microreactors [4]. For instance, the hydrolysis of isoamyl acetate exhibits a rate constant increase from $$ 0.00853 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} $$ at 25°C to $$ 0.0124 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} $$ at 70°C [4].

Table 3: Temperature Effects on Stereochemical Outcomes

| Reaction | Temperature (°C) | Enantiomeric Ratio ($$ E $$) | Rate Constant ($$ k $$) |

|---|---|---|---|

| Lipase hydrolysis [2] | 25 | 5.5 | $$ 0.0055 \, \text{h}^{-1} $$ |

| Lipase hydrolysis [2] | 40 | 12 | $$ 0.012 \, \text{h}^{-1} $$ |

| Isoamyl acetate hydrolysis [4] | 70 | Not applicable | $$ 0.0124 \, \text{L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1} $$ |